molecular formula C11H8N4 B11901230 6-phenyl-7H-purine CAS No. 6505-01-7

6-phenyl-7H-purine

Cat. No.: B11901230
CAS No.: 6505-01-7
M. Wt: 196.21 g/mol
InChI Key: YTQFOPPEYLNRJT-UHFFFAOYSA-N
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Description

6-Phenyl-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family Purines are characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring The phenyl group attached to the 6th position of the purine ring distinguishes this compound from other purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-7H-purine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a substituted guanine derivative with a phenyl group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-phenyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenyl group or other substituents on the purine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-purine oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-phenyl-7H-purine involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By binding to the active site of the enzyme, this compound disrupts its normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of its anticancer activity, where it can interfere with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

    6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.

    Thioguanine: Another anticancer agent with a similar mechanism of action.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness: 6-phenyl-7H-purine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

6505-01-7

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

6-phenyl-7H-purine

InChI

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)9-10-11(14-6-12-9)15-7-13-10/h1-7H,(H,12,13,14,15)

InChI Key

YTQFOPPEYLNRJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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